(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine, with the chemical formula and CAS number 893590-39-1, is a compound that has garnered interest in various fields, including chemistry and biology. This compound is classified as an organic amine, specifically a secondary amine due to the presence of two carbon chains attached to the nitrogen atom. Its unique structure allows for a range of applications in scientific research, particularly in medicinal chemistry and material science.
The synthesis of (Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine typically involves a nucleophilic substitution reaction. The most common method includes the reaction of 2,3-dichlorobenzyl chloride with butan-2-amine. This reaction is generally conducted under basic conditions, often utilizing sodium hydroxide as a base to facilitate the nucleophilic attack on the electrophilic carbon of the benzyl chloride.
The molecular structure of (Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine can be represented as follows:
This structure features:
InChI=1S/C11H15Cl2N/c1-3-8(2)14-7-9-5-4-6-10(12)11(9)13/h4-6,8,14H,3,7H2,1-2H3
The structural complexity contributes to its potential reactivity and interaction with biological systems.
(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine is capable of undergoing several types of chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Basic or neutral pH |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Hydroxide ions | Basic conditions |
The mechanism of action for (Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine involves its interaction with specific biological targets. It may bind to enzymes or receptors within cellular pathways, modulating their activity and potentially leading to various biological effects such as antimicrobial or antifungal properties. The precise molecular interactions depend on the context of use and the specific biological system being studied.
The compound has several scientific uses:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: